4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 905684-16-4, molecular formula: C₂₁H₂₄ClN₃O₅S₂, molecular weight: 498.009 g/mol) is a sulfamoyl-substituted benzamide derivative with a 6-chloro-4-methyl-1,3-benzothiazole moiety . Its structure combines a sulfamoyl group modified with two 2-methoxyethyl chains and a benzamide-linked benzothiazole scaffold. This compound shares structural motifs with bioactive molecules targeting diverse pathways, including antifungal agents and plant growth modulators, making it a subject of interest for comparative analysis with analogous compounds.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O5S2/c1-14-12-16(22)13-18-19(14)23-21(31-18)24-20(26)15-4-6-17(7-5-15)32(27,28)25(8-10-29-2)9-11-30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHVUPVUFSMWMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzamide core, a sulfamoyl group, and a substituted benzothiazole moiety, contributes to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 498.01 g/mol. The structural features facilitate interactions with various biological targets, enhancing its therapeutic potential.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of benzothiazole compounds have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |
| Similar Benzothiazole Derivative | SK-Hep-1 (Liver Cancer) | 15.0 | Inhibits Raf-1 activity |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity . Studies suggest that it possesses broad-spectrum efficacy against various bacterial strains and fungi. The sulfamoyl group is particularly crucial for its antimicrobial action by inhibiting bacterial folate synthesis pathways .
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound binds to specific enzymes or receptors, modulating their activity.
- Cell Signaling Pathways : It influences pathways related to apoptosis and cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that derivatives can act as antioxidants, reducing oxidative stress in cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
- Infection Management : Clinical evaluations have shown that formulations containing this compound exhibit enhanced efficacy against resistant bacterial strains compared to standard treatments, suggesting its potential role in addressing antibiotic resistance .
Scientific Research Applications
The compound features a benzamide core substituted with sulfamoyl and benzothiazole moieties, which contribute to its biological activity. The presence of chlorine and methoxyethyl groups enhances its solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzothiazole are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzothiazole derivatives could effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research has shown that sulfamoyl-containing compounds can disrupt bacterial cell wall synthesis and inhibit bacterial growth. In vitro tests have indicated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Another area of application is enzyme inhibition. The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or disease processes. For example, studies have investigated the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes by structurally related compounds, leading to potential therapeutic uses in conditions such as glaucoma and epilepsy.
Case Study 1: Anticancer Efficacy
A recent investigation explored the anticancer effects of a series of benzothiazole derivatives, including those with sulfamoyl substituents. The study utilized various cancer cell lines (e.g., MCF-7 for breast cancer) to assess cytotoxicity. Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency against tumor cells while showing minimal toxicity to normal fibroblasts.
Case Study 2: Antimicrobial Activity
In a study assessing antimicrobial efficacy, a derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties that warrant further investigation for potential therapeutic development.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Benzothiazole vs. Oxadiazole/Thiazole Scaffolds : The benzothiazole core in the main compound is replaced by 1,3,4-oxadiazole in LMM5 or thiazole in the nitrophenyl derivative . These changes influence target specificity; oxadiazoles like LMM5 exhibit antifungal activity, while thiazoles with nitro groups modulate plant growth.
- Sulfamoyl Modifications : Bis(2-methoxyethyl) groups in the main compound may enhance solubility compared to bis(2-chloroethyl) in the ethoxy-benzothiazole analogue .
- Halogen Substituents : The 6-Cl group on the benzothiazole in the main compound contrasts with the 4-Cl on the benzamide in compound 5i, suggesting divergent electronic effects on reactivity .
Physicochemical Properties
Table 2: Physicochemical Comparisons
Key Observations :
- Polarity: The tetrahydrofuran-linked 5f has a higher polar surface area (135 Ų) due to additional hydrogen bond donors, contrasting with the main compound’s 125 Ų .
Q & A
Q. How are degradation pathways elucidated under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
